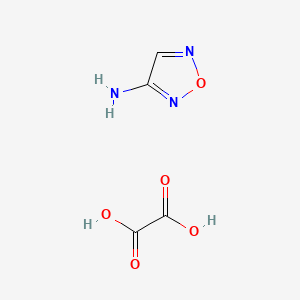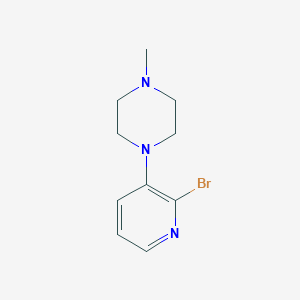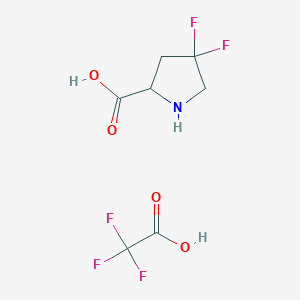
1,2,5-Oxadiazol-3-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,2,5-oxadiazol-3-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with nitriles in the presence of acidic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Analyse Des Réactions Chimiques
1,2,5-Oxadiazol-3-amine oxalate undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the formation of substituted oxadiazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and solvents like acetic acid or dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted oxadiazoles and their derivatives .
Applications De Recherche Scientifique
1,2,5-Oxadiazol-3-amine oxalate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,5-oxadiazol-3-amine oxalate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparaison Avec Des Composés Similaires
1,2,5-Oxadiazol-3-amine oxalate can be compared with other oxadiazole derivatives, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . While all these compounds share the oxadiazole ring structure, they differ in the positions of the nitrogen and oxygen atoms, leading to variations in their chemical properties and applications . For instance, 1,2,4-oxadiazole derivatives are more commonly used in medicinal chemistry due to their stability and biological activity . In contrast, 1,2,5-oxadiazole derivatives are often preferred in material science for their high-energy properties .
Propriétés
Formule moléculaire |
C4H5N3O5 |
|---|---|
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
1,2,5-oxadiazol-3-amine;oxalic acid |
InChI |
InChI=1S/C2H3N3O.C2H2O4/c3-2-1-4-6-5-2;3-1(4)2(5)6/h1H,(H2,3,5);(H,3,4)(H,5,6) |
Clé InChI |
VFJLSTGUHKELQA-UHFFFAOYSA-N |
SMILES canonique |
C1=NON=C1N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)



